molecular formula C17H31NO2 B14254195 Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester CAS No. 330576-56-2

Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester

Cat. No.: B14254195
CAS No.: 330576-56-2
M. Wt: 281.4 g/mol
InChI Key: WIURVMHVEPTKHB-UHFFFAOYSA-N
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Description

Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H31NO2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester can be synthesized through several methods. One common approach involves the reaction of dicyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The ester is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s reactivity is primarily due to the presence of the carbamate functional group, which can undergo nucleophilic attack and form covalent bonds with target molecules .

Comparison with Similar Compounds

Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is unique due to its high stability and reactivity. Similar compounds include:

  • Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, N-(4-hydroxy-3,3-dimethylbutyl)-, 1,1-dimethylethyl ester

These compounds share similar functional groups but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

CAS No.

330576-56-2

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

tert-butyl N,N-dicyclohexylcarbamate

InChI

InChI=1S/C17H31NO2/c1-17(2,3)20-16(19)18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3

InChI Key

WIURVMHVEPTKHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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